

# A Comparative Analysis of Satiety Peptides: CART(62-76) versus GLP-1

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                        |           |
|----------------------|------------------------|-----------|
| Compound Name:       | CART(62-76)(human,rat) |           |
| Cat. No.:            | B561575                | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anorexigenic activity of the Cocaine- and Amphetamine-Regulated Transcript peptide fragment (62-76) and Glucagon-Like Peptide-1 (GLP-1). The information presented herein is supported by experimental data to aid in the evaluation of these peptides as potential therapeutic targets for appetite regulation.

## **Executive Summary**

Both CART(62-76) and GLP-1 are neuropeptides that play a role in regulating food intake. GLP-1 is a well-established satiety hormone with both central and peripheral mechanisms of action, including delayed gastric emptying and direct effects on hypothalamic appetite centers. CART peptides, including the (62-76) fragment, also exhibit anorexigenic effects, primarily through central pathways. Notably, emerging evidence suggests that the satiety-inducing effects of CART peptides may be at least partially mediated through the release of GLP-1, indicating a potential hierarchical relationship between these two satiety signals. While both peptides reduce food intake in a dose-dependent manner, direct comparative studies on the potency of CART(62-76) versus GLP-1 are limited.

# **Quantitative Data on Anorexigenic Activity**

The following tables summarize the dose-dependent effects of CART and GLP-1 on food intake as reported in various preclinical studies. It is important to note that experimental conditions,



such as the specific peptide fragment, administration route, and species, vary between studies, which should be considered when comparing the data.

Table 1: Anorexigenic Effects of CART Peptides

| Peptide<br>Fragment | Species                         | Administrat<br>ion Route                      | Dose                        | Effect on<br>Food Intake                                   | Reference |
|---------------------|---------------------------------|-----------------------------------------------|-----------------------------|------------------------------------------------------------|-----------|
| CART(55-<br>102)    | Rat                             | Intracerebrov<br>entricular<br>(ICV)          | 1.0 μg                      | Dose-<br>dependent<br>decrease                             | [1]       |
| CART(55-<br>102)    | Rat                             | Intracerebrov<br>entricular<br>(ICV)          | 0.1, 0.5, 1, 2<br>μg        | Dose-<br>dependent<br>decrease in<br>liquid diet<br>intake | [1]       |
| CART(42-89)         | Rat (lean &<br>obese<br>Zucker) | Intracerebrov<br>entricular<br>(ICV) infusion | 4.8 μ g/day &<br>12 μ g/day | Significant reduction in food intake                       | [2]       |
| CART(62-76)         | Goldfish                        | Intracerebrov<br>entricular<br>(ICV)          | Not specified               | Inhibition of food intake                                  | [3]       |

Table 2: Anorexigenic Effects of GLP-1 and its Agonists



| Peptide/Ag<br>onist | Species | Administrat<br>ion Route             | Dose         | Effect on<br>Food Intake                             | Reference |
|---------------------|---------|--------------------------------------|--------------|------------------------------------------------------|-----------|
| GLP-1               | Rat     | Intracerebrov<br>entricular<br>(ICV) | 1.0, 10.0 μg | Dose-<br>dependent<br>decrease for<br>up to 2 hours  | [4]       |
| GLP-1               | Rat     | Intracerebrov<br>entricular<br>(ICV) | 10 μg        | Reduced 1<br>and 2-hour<br>food intake               | [5]       |
| GLP-1               | Human   | Intravenous<br>(IV) infusion         | 50 pmol/kg/h | 12% reduction in ad libitum lunch intake             | [5]       |
| GLP-1               | Rat     | Intraperitonea<br>I (IP)             | 100 μg/kg    | 38% reduction in 40-minute food intake in refed rats | [6]       |
| Liraglutide         | Human   | Subcutaneou<br>s (SC)                | 3.0 mg/day   | Sustained<br>weight loss                             | [4]       |

# **Signaling Pathways**

The anorexigenic effects of CART and GLP-1 are mediated by distinct and interacting signaling pathways within the central nervous system.

## **CART Signaling Pathway**

The precise receptor for CART peptides is not yet fully elucidated, but evidence suggests it is a G-protein coupled receptor (GPCR). Central administration of CART peptides leads to the activation of neurons in key appetite-regulating brain regions, such as the hypothalamus and brainstem. This activation is associated with downstream signaling cascades that ultimately suppress food intake.[7][8]





Click to download full resolution via product page

**Caption:** Proposed CART signaling pathway for appetite suppression.

## **GLP-1 Signaling Pathway**

GLP-1 exerts its effects by binding to the GLP-1 receptor (GLP-1R), a well-characterized GPCR. In the context of appetite regulation, GLP-1R activation in the brain, particularly in the hypothalamus and brainstem, leads to the stimulation of anorexigenic neurons (like POMC/CART neurons) and inhibition of orexigenic neurons (like NPY/AgRP neurons). This central action, combined with peripheral effects such as delayed gastric emptying, contributes to the feeling of satiety.[9][10][11]



Click to download full resolution via product page

**Caption:** GLP-1 receptor signaling pathway in appetite regulation.

## Interaction between CART and GLP-1 Pathways

A crucial aspect of this comparison is the finding that the anorexigenic effects of centrally administered CART may be mediated by the release of GLP-1. Studies have shown that blocking the GLP-1 receptor can prevent the food intake reduction and neural activation typically induced by CART. This suggests a downstream role for GLP-1 in the CART signaling cascade for appetite control.





Click to download full resolution via product page

Caption: Proposed interaction between CART and GLP-1 systems.

## **Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for studying the anorexigenic effects of CART(62-76) and GLP-1.

# Intracerebroventricular (ICV) Administration of CART(62-76) in Rodents

This protocol outlines the general steps for administering CART peptides directly into the cerebral ventricles of rodents to assess their central effects on food intake.



- 1. Animal Preparation and Cannula Implantation:
- Adult male rats (e.g., Sprague-Dawley) are housed individually with ad libitum access to food and water.
- Animals are anesthetized, and a sterile guide cannula is stereotaxically implanted into a lateral cerebral ventricle.
- Animals are allowed to recover for at least one week post-surgery.
- 2. Peptide Administration:
- CART(62-76) is dissolved in a sterile vehicle (e.g., artificial cerebrospinal fluid or saline).
- On the day of the experiment, a predetermined dose of CART(62-76) or vehicle is injected through the guide cannula into the ventricle using an injection cannula connected to a microsyringe.
- Injections are typically performed at the onset of the dark cycle when rodents exhibit their primary feeding behavior.
- 3. Food Intake Measurement:
- Pre-weighed food is provided to the animals immediately after the injection.
- Food intake is measured at various time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food and correcting for any spillage.
- 4. Data Analysis:
- Food intake is typically expressed as grams consumed or as a percentage of the vehicletreated control group.
- Dose-response curves can be generated to determine the potency of the peptide.

## Peripheral Administration of GLP-1 in Rodents



This protocol describes a common method for administering GLP-1 or its agonists peripherally to investigate their effects on satiety.

#### 1. Animal Preparation:

- Adult male rats or mice are housed individually and acclimated to the experimental conditions.
- Animals may be fasted for a specific period (e.g., 18 hours) before the experiment to ensure a consistent baseline of hunger.

#### 2. Peptide Administration:

- GLP-1 is dissolved in a sterile vehicle (e.g., saline).
- A predetermined dose of GLP-1 or vehicle is administered via intraperitoneal (IP) or subcutaneous (SC) injection.

#### 3. Food Intake Measurement:

- Immediately following the injection, animals are provided with a pre-weighed amount of food.
- Food intake is measured at regular intervals (e.g., 30, 60, 120 minutes) by weighing the remaining food.

#### 4. Data Analysis:

- Cumulative food intake is calculated and compared between the GLP-1 treated and vehicle control groups.
- Statistical analyses are performed to determine the significance of the anorexigenic effect.

# **Comparative Experimental Workflow**

The following diagram illustrates a conceptual workflow for a direct comparative study of CART(62-76) and GLP-1 on food intake.





Click to download full resolution via product page

Caption: Workflow for comparing anorexigenic effects of CART and GLP-1.

### Conclusion

Both CART(62-76) and GLP-1 are significant players in the complex neuroendocrine regulation of appetite. While GLP-1's role is more extensively characterized, with established peripheral and central actions, CART peptides represent a compelling area of investigation. The potential



for CART to act upstream of GLP-1 in the satiety signaling cascade opens new avenues for understanding and potentially targeting the intricate pathways that govern food intake. Further head-to-head comparative studies are warranted to delineate the relative potencies and therapeutic potential of these two classes of satiety peptides.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Intracerebroventricular CART peptide reduces rat ingestive behavior and alters licking microstructure PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chronic intracerebroventricular administration of recombinant CART(42-89) peptide inhibits and causes weight loss in lean and obese Zucker (fa/fa) rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suppression of Food Intake by Glucagon-Like Peptide-1 Receptor Agonists: Relative Potencies and Role of Dipeptidyl Peptidase-4 PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Diverse Roles of Specific GLP-1 Receptors in the Control of Food Intake and the Response to Visceral Illness PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.rug.nl [research.rug.nl]
- 6. Ability of GLP-1 to Decrease Food Intake is Dependent on Nutritional Status PMC [pmc.ncbi.nlm.nih.gov]
- 7. CART in the regulation of appetite and energy homeostasis PMC [pmc.ncbi.nlm.nih.gov]
- 8. CART peptides: regulators of body weight, reward and other functions PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glucagon-like peptide 1 and appetite PMC [pmc.ncbi.nlm.nih.gov]
- 10. Understanding the Mechanism of Action and Clinical Implications of Anti-Obesity Drugs Recently Approved in Korea [kjfm.or.kr]
- 11. Effects of GLP-1 on appetite and weight PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of Satiety Peptides: CART(62-76) versus GLP-1]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b561575#cart-62-76-activity-compared-to-other-satiety-peptides-like-glp-1]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com